Product packaging for 4-(p-Hydroxyanilino)benzaldehyde(Cat. No.:CAS No. 69766-36-5)

4-(p-Hydroxyanilino)benzaldehyde

Cat. No.: B13803987
CAS No.: 69766-36-5
M. Wt: 213.23 g/mol
InChI Key: NSFVFQKFOIZIHI-UHFFFAOYSA-N
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Description

4-(p-Hydroxyanilino)benzaldehyde is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. This compound is structurally characterized as an imine, or Schiff base, formed from 4-hydroxybenzaldehyde and aniline derivatives . Its molecular formula is C 13 H 11 NO. Researchers have investigated similar (E)-N-substituted benzylidene-aniline derivatives for their potent biological activity. Specifically, these compounds have been designed, synthesized, and evaluated as effective inhibitors of the enzyme tyrosinase . Tyrosinase is a key enzyme in the melanogenesis pathway, and its inhibitors are relevant for studies on skin hyperpigmentation disorders and the prevention of enzymatic browning in farm products . The research value of this compound lies in its potential as a template for developing new therapeutic and commercial agents in the cosmetic, pharmaceutical, and agricultural fields . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes full responsibility for confirming the product's identity and purity and for conducting all necessary safety assessments before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO2 B13803987 4-(p-Hydroxyanilino)benzaldehyde CAS No. 69766-36-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69766-36-5

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-(4-hydroxyanilino)benzaldehyde

InChI

InChI=1S/C13H11NO2/c15-9-10-1-3-11(4-2-10)14-12-5-7-13(16)8-6-12/h1-9,14,16H

InChI Key

NSFVFQKFOIZIHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)NC2=CC=C(C=C2)O

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Functionalization of 4 P Hydroxyanilino Benzaldehyde

Direct Synthesis Approaches and Optimization Strategies

The most direct route to 4-(p-Hydroxyanilino)benzaldehyde involves the condensation of an aniline (B41778) derivative with a benzaldehyde (B42025) derivative.

Condensation Reactions of Anilines and Aldehydes: Reaction Conditions and Catalysis

The synthesis of this compound can be achieved through the reaction of 4-aminophenol (B1666318) with 4-fluorobenzaldehyde. This nucleophilic aromatic substitution reaction typically requires a base and a suitable solvent system to proceed efficiently. Optimization of reaction conditions is crucial to maximize the yield and purity of the product. Factors such as the choice of base, solvent, temperature, and reaction time play a significant role. For instance, the use of a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) can facilitate the deprotonation of the phenolic hydroxyl group in 4-aminophenol, enhancing its nucleophilicity. The subsequent reaction with 4-fluorobenzaldehyde, where the fluorine atom acts as a good leaving group activated by the electron-withdrawing aldehyde group, leads to the formation of the desired ether linkage.

Another direct approach involves the condensation of 4-hydroxyaniline with benzaldehyde. libretexts.org This reaction typically requires a catalyst to facilitate the formation of the C-N bond. libretexts.org The reaction of an aldehyde with a primary amine, such as 4-aminophenol, leads to the formation of an imine (Schiff base), which can then be reduced to the corresponding secondary amine. masterorganicchemistry.comnih.gov The reaction is often carried out in a solvent like methanol (B129727) or ethanol (B145695), and can be catalyzed by acid. masterorganicchemistry.comyoutube.com To drive the reaction towards the product, water, which is formed as a byproduct, can be removed. youtube.com

Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Reaction TimeYield (%)
4-Aminophenol4-FluorobenzaldehydeK₂CO₃DMF12012 hHigh
4-HydroxyanilineBenzaldehydeAcid catalystMethanolReflux4-6 hModerate to High

Table 1: Representative Conditions for the Direct Synthesis of this compound Derivatives. This table presents typical reaction conditions for the synthesis of compounds structurally related to this compound, illustrating the general parameters involved.

Multi-Step Synthesis Routes: Precursor Chemistry and Intermediate Derivatization

Another multi-step approach could involve the initial synthesis of a diaryl ether, followed by the introduction of the aldehyde functionality. For instance, the Williamson ether synthesis could be employed to react 4-bromophenol (B116583) with 4-nitrophenol, followed by reduction of the nitro group to an amine and subsequent formylation of the appropriate aromatic ring. wikipedia.orgmasterorganicchemistry.comchem-station.comfrancis-press.comlibretexts.org

Chemoselective Modifications of the Aldehyde Moiety

The aldehyde group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Redox Transformations: Selective Reduction to Alcohol and Oxidation to Carboxylic Acid

The aldehyde functionality can be selectively reduced to a primary alcohol, yielding [4-(p-hydroxyanilino)phenyl]methanol. This transformation can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, often in an alcoholic solvent like methanol or ethanol. The reaction is typically carried out at room temperature and gives high yields of the corresponding alcohol.

Conversely, the aldehyde group can be oxidized to a carboxylic acid, affording 4-(p-hydroxyanilino)benzoic acid. A variety of oxidizing agents can be employed for this purpose. A common and effective method involves the use of potassium permanganate (B83412) (KMnO₄) in an alkaline solution. scribd.com The reaction mixture is typically heated to drive the oxidation to completion. scribd.com Other reagents, such as silver oxide (Ag₂O) or chromic acid (H₂CrO₄), can also be used.

Starting MaterialTransformationReagentsSolventConditionsProduct
This compoundReductionNaBH₄MethanolRoom Temperature[4-(p-hydroxyanilino)phenyl]methanol
This compoundOxidationKMnO₄, NaOHWaterHeat4-(p-hydroxyanilino)benzoic acid

Table 2: Redox Transformations of the Aldehyde Moiety. This table summarizes typical conditions for the selective reduction and oxidation of the aldehyde group in aromatic aldehydes.

Nucleophilic Addition and Condensation Reactions: Imine, Oxime, and Hydrazone Formation

The aldehyde group readily undergoes nucleophilic addition and condensation reactions with primary amines and their derivatives to form imines, oximes, and hydrazones.

Imine Formation: Reaction with primary amines (R-NH₂) in a suitable solvent, often with acid catalysis, yields the corresponding imines (Schiff bases). masterorganicchemistry.comyoutube.comscirp.orgpeerj.comorganic-chemistry.org The reaction is reversible, and removal of water drives the equilibrium towards the imine product. youtube.com

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. yccskarad.comnih.govwikipedia.orgias.ac.inorientjchem.org This reaction is also typically carried out in a protic solvent and can be catalyzed by an acid or a base. wikipedia.orgorientjchem.org

Hydrazone Formation: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones. nih.govnih.govorganic-chemistry.orgresearchgate.netresearchgate.net These reactions are fundamental in organic synthesis and are often used for the characterization and derivatization of aldehydes. nih.gov

ReagentProduct TypeGeneral Conditions
Primary Amine (R-NH₂)ImineMethanol or Ethanol, catalytic acid, room temp. to reflux
Hydroxylamine (NH₂OH·HCl)OximeAqueous or alcoholic solvent, with or without catalyst, room temp.
Hydrazine (H₂NNH₂)HydrazoneMethanol or Ethanol, room temp. to reflux

Table 3: Formation of Imine, Oxime, and Hydrazone Derivatives. This table outlines the general conditions for the reaction of aldehydes with various nitrogen-based nucleophiles.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group provides another site for functionalization, most commonly through etherification and esterification reactions.

The Williamson ether synthesis is a classic method for preparing ethers from phenols. wikipedia.orgmasterorganicchemistry.comchem-station.comfrancis-press.comlibretexts.org This involves deprotonating the phenolic hydroxyl group with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form a phenoxide ion. The phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. The choice of solvent is often a polar aprotic solvent like DMF or acetone.

Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with an acid chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). libretexts.orgyoutube.comorganic-chemistry.orglibretexts.orgiajpr.com The base serves to neutralize the hydrochloric acid or carboxylic acid byproduct that is formed during the reaction. libretexts.orglibretexts.org This reaction is typically carried out in an aprotic solvent.

Reaction TypeReagentsBaseSolventProduct
EtherificationAlkyl Halide (R-X)NaOH or K₂CO₃DMF or Acetone4-(p-Alkoxy-anilino)benzaldehyde
EsterificationAcid Chloride (R-COCl)Pyridine or Et₃NDichloromethane or THF4-(p-Acyloxy-anilino)benzaldehyde

Table 4: Functionalization of the Phenolic Hydroxyl Group. This table details the general conditions for the synthesis of ether and ester derivatives from a phenolic compound.

Etherification and Esterification Reactions for Modulating Electronic and Steric Properties

The phenolic hydroxyl group of this compound is a prime target for modification through etherification and esterification reactions. These transformations are crucial for altering the molecule's electronic donating capacity, solubility, and steric bulk, which in turn influences the properties of its derivatives.

Etherification:

Etherification of the phenolic hydroxyl group is a common strategy to introduce a wide variety of functional groups. A general and effective method for this transformation is the Williamson ether synthesis. While specific studies on this compound are not extensively documented, analogous reactions with 4-hydroxybenzaldehyde (B117250) provide a reliable blueprint. For instance, the reaction of 4-hydroxybenzaldehyde with various benzyl (B1604629) halides in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) proceeds efficiently to yield the corresponding benzyl ethers. nih.gov Similarly, phenacyl ethers of 4-hydroxybenzaldehyde can be synthesized by reacting it with phenacyl bromide using triethylamine as a catalyst. orientjchem.orgresearchgate.netorientjchem.org These methods are readily adaptable for the etherification of this compound, allowing for the introduction of alkyl, benzyl, or other functionalized ether linkages. The choice of the etherifying agent can be tailored to modulate the electronic properties; for example, introducing an electron-withdrawing group on the benzyl ring would decrease the electron-donating ability of the resulting ether.

A representative procedure for the etherification of a phenolic aldehyde is as follows:

Reactant 1Reactant 2Base/CatalystSolventReaction ConditionsProductYield (%)
4-HydroxybenzaldehydeBenzyl HalideK₂CO₃DMFRoom Temp, 4-6 h4-(Benzyloxy)benzaldehydeHigh
4-HydroxybenzaldehydePhenacyl BromideTriethylamineMethanol/EthanolRoom Temp, 6-20 h4-(Phenacyloxy)benzaldehyde46-66

Esterification:

Esterification of the phenolic hydroxyl group provides another avenue for functionalization. Standard esterification conditions, such as reaction with an acyl chloride or acid anhydride in the presence of a base like pyridine or triethylamine, can be employed. This reaction converts the hydroxyl group into an ester, which generally acts as a less powerful electron-donating group compared to the hydroxyl or ether functionalities. This modulation of electronic properties is particularly relevant in the design of nonlinear optical materials, where the intramolecular charge transfer characteristics are critical.

Strategic Introduction of Responsive Groups for Sensor Applications

The inherent structure of this compound, featuring both electron-donating (hydroxyanilino) and electron-withdrawing (formyl) groups, makes it an attractive platform for the development of chemical sensors. The aldehyde functionality is particularly amenable to derivatization for creating responsive systems.

Condensation of the aldehyde group with various amines or hydrazines can generate Schiff bases or hydrazones, respectively. These new derivatives can be designed to exhibit changes in their photophysical properties, such as fluorescence or color, upon interaction with specific analytes. For example, the introduction of a receptor unit capable of binding a particular ion or molecule can be achieved through the careful selection of the amine or hydrazine component. Upon binding of the analyte, the electronic structure of the conjugated system can be perturbed, leading to a detectable signal.

While direct examples of this compound being used in published sensor applications are scarce, the principles are well-established with similar benzaldehyde derivatives. For instance, salicylaldehyde-based Schiff bases have been explored for their nonlinear optical properties, which are closely linked to their electronic and responsive characteristics. nih.gov The synthesis of such derivatives typically involves a straightforward condensation reaction:

Reactant 1Reactant 2SolventCatalystProduct Type
This compoundSubstituted Amine/HydrazineEthanolAcid/Base (optional)Schiff Base/Hydrazone

The strategic choice of the substituted amine or hydrazine allows for the incorporation of specific binding sites, enabling the development of selective chemosensors.

Derivatization of the Anilino Nitrogen and Aromatic Rings

Further functionalization of this compound can be achieved by targeting the anilino nitrogen and the aromatic rings, offering pathways to more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The secondary amine of the anilino group is a nucleophilic center that can undergo both N-alkylation and N-acylation.

N-Alkylation: This reaction introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This modification can significantly impact the electronic properties by increasing the electron-donating strength of the nitrogen atom and can also introduce steric hindrance around the nitrogen center. Typical N-alkylation methods involve reaction with an alkyl halide in the presence of a base.

N-Acylation: The reaction of the anilino nitrogen with an acyl chloride or acid anhydride leads to the formation of an N-acyl derivative. This transformation has a profound effect on the electronic character of the nitrogen, converting it from an electron-donating group to an electron-withdrawing amide group. This electronic reversal can be exploited in the design of molecules with specific charge-transfer properties.

Electrophilic Aromatic Substitution: Regioselectivity and Yield Optimization

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution, such as nitration or halogenation. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

The p-hydroxyphenyl ring contains two powerful activating and ortho-, para-directing groups: the hydroxyl (-OH) and the amino (-NH-) groups. The positions ortho to the hydroxyl group (and meta to the amino group) are the most likely sites for electrophilic attack due to the strong activating and directing influence of the hydroxyl group.

The benzaldehyde ring contains a deactivating and meta-directing formyl group (-CHO) and an activating ortho-, para-directing anilino group (-NH-). The directing effects of these two groups are synergistic for substitution at the positions ortho to the anilino group and meta to the formyl group. However, the strong activating nature of the anilino group will likely dominate, directing incoming electrophiles primarily to the positions ortho to the nitrogen atom.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 4 P Hydroxyanilino Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon (¹³C) NMR: Chemical Shift Analysis and Spin-Spin Coupling

Proton and carbon NMR spectra offer precise information about the hydrogen and carbon skeletons of 4-(p-hydroxyanilino)benzaldehyde. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus. Electron-withdrawing groups tend to shift signals to a higher frequency (downfield), while electron-donating groups cause an upfield shift. ucl.ac.uk

In the ¹H NMR spectrum of the related compound p-hydroxybenzaldehyde, the aldehydic proton (CHO) typically appears as a singlet significantly downfield, around 9.8 ppm, due to the strong deshielding effect of the electronegative oxygen atom. chemicalbook.comdocbrown.info The phenolic hydroxyl (OH) proton also gives a singlet, with its chemical shift being concentration and solvent dependent. The aromatic protons exhibit a more complex pattern. For instance, in p-hydroxybenzaldehyde, the protons on the benzene (B151609) ring appear as two doublets, corresponding to the protons ortho and meta to the hydroxyl group. chemicalbook.comresearchgate.net

The ¹³C NMR spectrum provides information on the carbon framework. oregonstate.edu The carbonyl carbon of the aldehyde group in p-hydroxybenzaldehyde is highly deshielded and resonates at a high chemical shift, typically around 191-192 ppm. docbrown.infochemicalbook.com The carbon atoms of the aromatic ring show resonances in the range of approximately 116 to 164 ppm. chemicalbook.comspectrabase.com The carbon attached to the hydroxyl group (C-OH) is observed at a higher chemical shift compared to the other aromatic carbons due to the oxygen's electronegativity. spectrabase.com

Spin-spin coupling, observed as the splitting of NMR signals, arises from the interaction of neighboring non-equivalent nuclei. This provides valuable information about the connectivity of atoms. The n+1 rule is often used to interpret these splitting patterns in simple cases. docbrown.info

Below are interactive tables summarizing the typical ¹H and ¹³C NMR chemical shifts for a similar compound, p-hydroxybenzaldehyde, which serves as a reference for understanding the spectra of this compound.

¹H NMR Chemical Shifts for p-Hydroxybenzaldehyde (in DMSO-d6)

Proton Assignment Chemical Shift (δ) in ppm Multiplicity
Aldehydic H~9.82Singlet
Phenolic OH~10.65Singlet
Aromatic H (ortho to CHO)~7.79Doublet
Aromatic H (meta to CHO)~6.97Doublet

Data sourced from ChemicalBook. chemicalbook.com

¹³C NMR Chemical Shifts for p-Hydroxybenzaldehyde (in CDCl3)

Carbon Assignment Chemical Shift (δ) in ppm
C=O (Aldehyde)~191
C-OH~161
C (ortho to CHO)~133
C (meta to CHO)~116
C (ipso to CHO)~130

Data represents typical values and may vary based on solvent and experimental conditions. oregonstate.educhemicalbook.comspectrabase.com

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions, helping to identify adjacent protons in the molecule. youtube.com Cross-peaks in a COSY spectrum indicate that the two correlated protons are coupled to each other. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation) : These experiments show correlations between protons and directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This is extremely useful for assigning carbon signals based on the known assignments of their attached protons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space interactions between protons that are close to each other in the three-dimensional structure, regardless of whether they are bonded. researchgate.net This is particularly valuable for determining the conformation and stereochemistry of a molecule.

For this compound, these 2D NMR techniques would be instrumental in confirming the connectivity between the two aromatic rings via the amine linkage and in establishing the relative orientation of the substituents.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Mode Assignments: Aldehyde C=O, N-H, O-H, and Aromatic Ring Vibrations

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its functional groups. ontosight.airsc.org

Aldehyde C=O Stretch : A strong, sharp absorption band characteristic of the C=O stretching vibration in an aldehyde is expected in the IR spectrum, typically in the region of 1680-1700 cm⁻¹. docbrown.info

N-H Stretch : The N-H stretching vibration of the secondary amine will appear as a single, sharp band in the range of 3300-3500 cm⁻¹.

O-H Stretch : The O-H stretching vibration of the phenolic hydroxyl group is expected to be a broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, with the broadening resulting from hydrogen bonding.

Aromatic Ring Vibrations : The presence of the two aromatic rings will give rise to several bands. C-H stretching vibrations on the aromatic rings are typically observed between 3000 and 3100 cm⁻¹. docbrown.info C=C stretching vibrations within the aromatic rings usually appear in the 1450-1600 cm⁻¹ region. docbrown.info Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic rings.

The Raman spectrum would provide complementary information, with non-polar bonds often giving stronger signals than in the IR spectrum. chemicalbook.comnih.gov

Typical Infrared Absorption Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aldehyde (C=O)Stretch1680 - 1700Strong
Amine (N-H)Stretch3300 - 3500Medium
Hydroxyl (O-H)Stretch3200 - 3600Strong, Broad
Aromatic (C-H)Stretch3000 - 3100Medium
Aromatic (C=C)Stretch1450 - 1600Medium-Strong

Data is based on typical ranges for these functional groups. docbrown.infonist.govresearchgate.netnist.govresearchgate.netresearchgate.netchemicalbook.com

Hydrogen Bonding Analysis and Intermolecular Interactions

The presence of both a hydroxyl (O-H) and an amino (N-H) group in this compound makes it capable of forming both intramolecular and intermolecular hydrogen bonds. The broadness of the O-H stretching band in the IR spectrum is a classic indicator of hydrogen bonding. The exact position and shape of the O-H and N-H bands can provide clues about the strength and nature of these interactions. In the solid state, these hydrogen bonds play a significant role in the crystal packing of the molecule. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.

For this compound, the UV-Vis spectrum is expected to show absorptions due to π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group. The extended conjugation in this molecule, involving the two aromatic rings, the amine linkage, and the carbonyl group, is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to simpler, non-conjugated systems. researchgate.net

For example, p-hydroxybenzaldehyde in ethanol (B145695) shows an absorption maximum around 284 nm. chemwhat.com Given the extended conjugation in this compound, its λ_max would likely be at a longer wavelength. The solvent can also influence the position of the absorption bands.

UV-Vis Absorption Maxima for Related Compounds

Compound Solvent λ_max (nm)
p-HydroxybenzaldehydeEthanol284
p-HydroxybenzaldehydeMethanol (B129727)220, 284
p-Hydroxybenzaldehydeaq. NaOH240, 330
Benzaldehyde (B42025)Water248

Data sourced from ChemWhat and a research article on UV absorption spectra. researchgate.netchemwhat.com

Electronic Transitions and π-Conjugation Effects in this compound Systems

The electronic absorption properties of this compound are governed by the extensive π-conjugated system that spans the entire molecule. This system is composed of a benzaldehyde moiety, which acts as an electron-acceptor group, linked via a nitrogen bridge to a p-hydroxyaniline moiety, which serves as an electron-donor group. This donor-acceptor architecture gives rise to characteristic intramolecular charge transfer (ICT) transitions.

The UV-Visible spectrum of simpler aromatic aldehydes like benzaldehyde typically shows absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net For instance, the π-π* transition in benzaldehyde is observed around 248 nm, with a weaker n-π* transition appearing at approximately 283 nm. researchgate.net

In the case of this compound, the conjugation is significantly extended through the anilino nitrogen. The lone pair of electrons on the nitrogen atom and the hydroxyl group's oxygen atom participate in the π-system, effectively pushing electron density towards the electron-withdrawing aldehyde group. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the energy required for electronic excitation is reduced, resulting in a bathochromic shift (a shift to longer wavelengths) of the primary absorption band compared to the parent compounds, benzaldehyde and p-aminophenol. This strong ICT band is often responsible for the color of such diarylamine derivatives.

Table 1: Typical Electronic Transitions in Benzaldehyde and Expected Transitions in this compound

CompoundTransition TypeTypical λmax (nm)Description
Benzaldehyde π → π~248 researchgate.netExcitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic system.
n → π~283 researchgate.netExcitation of a non-bonding electron from the carbonyl oxygen to a π antibonding orbital.
This compound Intramolecular Charge Transfer (ICT)> 300 (estimated)A strong absorption resulting from the transfer of electron density from the hydroxyanilino donor to the benzaldehyde acceptor.

Solvatochromic and pH-Responsive Behavior of Electronic Absorption

The electronic absorption spectrum of this compound is highly sensitive to its environment, exhibiting both solvatochromism (change in color with solvent polarity) and pH-responsive behavior.

pH-Responsive Behavior: The presence of both a weakly acidic phenolic hydroxyl (-OH) group and a weakly basic secondary amine (-NH-) group makes the molecule's electronic structure highly dependent on pH.

In acidic media: The secondary amine nitrogen can be protonated to form a quaternary ammonium (B1175870) salt. This protonation deactivates the electron-donating ability of the nitrogen lone pair, interrupting the π-conjugation across the bridge. nih.gov This disruption of the ICT pathway leads to a significant hypsochromic (blue) shift, with the spectrum likely resembling the sum of the spectra of its protonated constituents.

In basic media: The phenolic hydroxyl group can be deprotonated to form a phenoxide ion (-O⁻). The phenoxide is a much stronger electron-donating group than the neutral hydroxyl group. This enhanced donating ability strengthens the ICT character of the molecule, resulting in a pronounced bathochromic (red) shift in the absorption spectrum. The UV spectrum of 4-hydroxybenzaldehyde (B117250) shifts from 284 nm in methanol to 330 nm in aqueous NaOH, demonstrating the powerful effect of phenoxide formation. chemwhat.com

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. While low-resolution MS provides the nominal mass, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) with extremely high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of the exact mass and, subsequently, the unique elemental formula.

The molecular formula for this compound is C₁₃H₁₁NO₂. vulcanchem.com Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis of the compound would yield a measured mass that corresponds to this theoretical value, confirming the elemental composition and distinguishing it from any other potential isomers or compounds with the same nominal mass. nih.govcore.ac.uk

Table 2: Molecular Formula and Exact Mass of this compound

ParameterValueReference
Molecular Formula C₁₃H₁₁NO₂ vulcanchem.com
Nominal Mass 213 vulcanchem.com
Calculated Monoisotopic Mass 213.07898
Expected HRMS Result 213.07898 ± 0.0011 (for 5 ppm accuracy)

Fragmentation Pathway Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, elucidates the molecular structure through controlled fragmentation. The fragmentation pattern of this compound under electron ionization (EI) or collision-induced dissociation (CID) provides a structural fingerprint.

The fragmentation pathway can be predicted based on the known behavior of related structures like benzaldehyde and aniline (B41778) derivatives. researchgate.netdocbrown.info The molecular ion ([M]⁺• at m/z 213) would undergo a series of characteristic cleavages.

Plausible Fragmentation Steps:

Loss of a Hydrogen Radical: Formation of a stable [M-H]⁺ ion at m/z 212.

Loss of Carbon Monoxide: The aldehyde group can lose a neutral CO molecule, a common fragmentation for benzaldehydes, leading to a fragment at m/z 185. docbrown.info

Cleavage of the C-N Bond: The bond between the benzaldehyde ring and the amine nitrogen is a likely point of cleavage. This can lead to two primary fragment families:

A fragment corresponding to the [C₇H₆NO]⁺ or related ions (m/z ~120).

A fragment corresponding to the p-hydroxyphenyl or p-aminophenol cation radical [C₆H₆NO]⁺ (m/z 108).

Fragmentation of Aromatic Rings: Subsequent loss of small molecules like HCN from nitrogen-containing rings or C₂H₂ from the phenyl rings can lead to smaller fragments, such as those observed at m/z 77 ([C₆H₅]⁺) and 51 ([C₄H₃]⁺). docbrown.info

Table 3: Proposed Key Fragments in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion FormulaDescription
213[C₁₃H₁₁NO₂]⁺•Molecular Ion (M⁺•)
212[C₁₃H₁₀NO₂]⁺Loss of a hydrogen atom ([M-H]⁺)
185[C₁₂H₁₁NO]⁺•Loss of carbon monoxide ([M-CO]⁺•) from the molecular ion
108[C₆H₆NO]⁺Fragment corresponding to the p-aminophenol cation
77[C₆H₅]⁺Phenyl cation, from cleavage of the benzaldehyde ring

X-ray Diffraction (XRD) Studies

Single Crystal X-ray Diffraction for Absolute Structure and Bond Parameters

Single crystal X-ray diffraction (XRD) is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. While published crystallographic data for this compound itself are not currently available, analysis of closely related structures provides a robust model for its expected solid-state conformation. vulcanchem.com

A highly relevant analogue is 4-(p-tolylamino)benzaldehyde, whose crystal structure has been determined. nih.gov Based on this related compound, this compound is expected to adopt a non-planar conformation. The two aromatic rings are likely twisted relative to each other, with a significant dihedral angle between their planes due to steric hindrance around the C-N-C bridge. nih.gov

A crucial feature of the crystal packing would be an extensive network of intermolecular hydrogen bonds. The acidic proton of the hydroxyl group (-OH) would act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the secondary amine nitrogen (-NH-) would act as acceptors. The amine proton can also act as a donor. In the crystal structure of 4-(p-tolylamino)benzaldehyde, one-dimensional chains are formed along the b-axis through N—H···O hydrogen bonds. nih.gov A similar, likely more complex, hydrogen-bonding network is anticipated for this compound, profoundly influencing its crystal packing and physical properties.

Table 4: Crystallographic Data for the Analogous Compound 4-(p-Tolylamino)benzaldehyde

ParameterValue for 4-(p-Tolylamino)benzaldehydeReference
Chemical Formula C₁₄H₁₃NO nih.gov
Crystal System Orthorhombic nih.gov
Space Group Pca2₁ nih.gov
Unit Cell Dimensions a = 5.8356 Å, b = 8.2581 Å, c = 24.137 Å nih.gov
Dihedral Angle between Rings 66.08° nih.gov
Key Intermolecular Interaction N—H···O hydrogen bonding nih.gov

Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of these compounds, featuring hydroxyl, amine, and carbonyl groups, as well as aromatic rings, provides multiple sites for hydrogen bonding and π-π stacking. In p-hydroxybenzaldehyde, a related compound, intermolecular hydrogen bonding is a dominant feature due to the para-positioning of the hydroxyl and aldehyde groups, which prevents intramolecular hydrogen bond formation. vedantu.com This intermolecular bonding leads to the formation of extended supramolecular structures. vedantu.com

A detailed look at the crystal structure of derivatives provides insight into the specific interactions at play. For instance, in the derivative 4-(p-tolylamino)benzaldehyde, the crystal structure reveals the formation of one-dimensional chains along the b-axis through intermolecular N—H⋯O hydrogen bonds. nih.gov These chains are further interconnected by weak intermolecular C—H⋯π contacts, creating a three-dimensional network. nih.gov The dihedral angle between the aromatic rings in this compound is 66.08 (9)°. nih.gov

In another related compound, 4-phenyl-benzaldehyde, the crystal structure is characterized by dimers formed through C—H⋯O hydrogen bonds involving the aldehyde group and a hydrogen atom on an adjacent molecule. rsc.org

The following table summarizes the key supramolecular interactions observed in a derivative of this compound, illustrating the geometry of these bonds.

InteractionDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···ON1-H1···O10.862.162.963(3)155
C-H···πC12-H12···Cg10.932.853.696(3)151
Cg1 represents the centroid of the C8-C13 phenyl ring.
Data derived from the crystal structure of 4-(p-tolylamino)benzaldehyde. nih.gov

These interactions are crucial in stabilizing the crystal lattice and determining the packing efficiency. The interplay of strong N—H⋯O or O—H⋯O hydrogen bonds and weaker C—H⋯O and C—H⋯π interactions results in complex and robust supramolecular architectures. The specific arrangement of molecules can influence properties such as melting point, solubility, and even solid-state fluorescence.

Computational and Theoretical Chemistry of 4 P Hydroxyanilino Benzaldehyde Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost. It is widely used to study the electronic structure and properties of molecules. For 4-(p-Hydroxyanilino)benzaldehyde, DFT calculations would provide fundamental insights into its geometry, electronic behavior, and spectroscopic signatures.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d,p), researchers can calculate the molecule's lowest energy conformation. mdpi.comconicet.gov.ar This involves systematically adjusting bond lengths, bond angles, and dihedral (torsional) angles until a stable structure is found, confirmed by the absence of imaginary vibrational frequencies. nih.gov

Table 1: Representative Optimized Geometrical Parameters (Calculated for Analogous Benzaldehyde (B42025) Derivatives) This table illustrates the type of data obtained from DFT geometry optimization. Values are representative of similar structures.

ParameterBond Length (Å)Bond Angle (°)
C=O1.21
C-C (ring)1.39 - 1.41
C-N1.38
C-O (hydroxyl)1.36
C-C-C (ring) ~120
C-C=O ~124
C-N-C ~121

Source: Representative data from studies on 4-hydroxybenzaldehyde (B117250) and 4-(dimethylamino)benzaldehyde. mdpi.comconicet.gov.ar

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.com A small energy gap suggests that the molecule is more reactive and can be easily excited.

For this compound, the HOMO would likely be localized on the electron-rich p-hydroxyanilino moiety, while the LUMO might be centered on the electron-withdrawing benzaldehyde portion. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the electron density distribution. mdpi.com These maps use a color scale to indicate electron-rich regions (typically red, susceptible to electrophilic attack) and electron-poor regions (typically blue, susceptible to nucleophilic attack), offering a clear picture of the molecule's reactive sites. mdpi.comconicet.gov.ar

Table 2: Representative Frontier Orbital Energies and Properties (Calculated for Analogous Benzaldehyde Derivatives) This table illustrates the type of data obtained from electronic structure analysis.

PropertyValue (eV)
HOMO Energy-5.5 to -6.3
LUMO Energy-1.5 to -1.8
HOMO-LUMO Gap (ΔE)4.0 to 5.0

Source: Representative data from studies on 4-hydroxybenzaldehyde and 4-(dimethylamino)benzaldehyde. mdpi.comconicet.gov.ar

DFT calculations are highly effective at predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. conicet.gov.ar This method predicts the excitation energies and oscillator strengths (f), which correspond to the wavelength of maximum absorption (λmax) and the intensity of the absorption band, respectively. mdpi.com For molecules with potential for intramolecular charge transfer, such as this compound, TD-DFT can accurately predict the primary π → π* and n → π* transitions. conicet.gov.ar

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. isca.me These theoretical frequencies are often scaled by a specific factor to correct for systematic errors and achieve better agreement with experimental Fourier-transform infrared (FT-IR) and Raman spectra. conicet.gov.ar This analysis allows for the precise assignment of vibrational modes to specific functional groups within the molecule.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these theoretical shifts with experimental values is a powerful method for confirming the molecular structure.

Table 3: Comparison of Theoretical and Experimental UV-Vis Data (Example for 4-(Dimethylamino)benzaldehyde)

TransitionCalculated λmax (nm)Experimental λmax (nm)Oscillator Strength (f)Assignment
S0 → S23093400.6172HOMO → LUMO (π → π)
S0 → S3272308 (shoulder)0.0229HOMO → LUMO+1 (n → π)

Source: Data from a study on 4-(Dimethylamino)benzaldehyde, demonstrating the correlation between theoretical and experimental results. conicet.gov.ar

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rug.nl

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. rug.nl For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal how the molecule tumbles, vibrates, and changes conformation.

Crucially, these simulations provide detailed insight into intermolecular interactions. They can model the formation and breaking of hydrogen bonds between the molecule's hydroxyl (-OH) and amine (-NH-) groups and the surrounding solvent molecules. nih.gov They can also illustrate other non-covalent interactions, such as π-π stacking between aromatic rings in a condensed phase, which are vital for understanding crystal packing and self-assembly. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational method that attempts to correlate the structural or physicochemical properties of a group of molecules with a specific property, such as chemical reactivity or biological activity. unicamp.br

A QSPR model for benzaldehyde derivatives could be developed to predict a property of this compound. This would involve:

Compiling a dataset of similar molecules with known experimental values for the property of interest.

Calculating a variety of molecular descriptors (e.g., electronic, steric, topological) for each molecule using computational methods.

Using statistical techniques, such as multiple linear regression or machine learning, to build a mathematical equation that relates the descriptors to the property. unicamp.br

Such a model could then be used to predict the property for this compound based on its calculated descriptors, providing a rapid and cost-effective estimation. unicamp.br

Development of Predictive Models for Optical or Electronic Properties

The development of predictive models for the optical and electronic properties of this compound and related Schiff base systems is a cornerstone of modern computational and theoretical chemistry. These models are instrumental in understanding structure-property relationships and in the rational design of novel materials with tailored functionalities, particularly for applications in optoelectronics and nonlinear optics (NLO). nih.gov The predictive power of these models stems from their ability to correlate molecular structure with electronic behavior, thereby guiding synthetic efforts toward compounds with enhanced properties.

At the heart of these predictive models lies a variety of computational techniques, with Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) being the most prominent. nih.govchemistryjournal.net These methods allow for the calculation of a wide array of molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various descriptors of chemical reactivity. mdpi.com The HOMO-LUMO energy gap is a particularly critical parameter, as a smaller gap often correlates with higher chemical reactivity, lower kinetic stability, and a greater propensity for intramolecular charge transfer (ICT), which is a key factor for NLO activity. mdpi.com

For this compound, a donor-acceptor (D-π-A) type molecule, the p-hydroxyanilino group acts as the electron donor and the benzaldehyde moiety serves as the electron acceptor, connected by a π-conjugated bridge (the imine bond and phenyl rings). This architecture facilitates ICT upon electronic excitation, a phenomenon that can be computationally modeled to predict optical properties such as UV-visible absorption spectra. researchgate.net TD-DFT calculations can predict the electronic transition wavelengths (λ), excitation energies (E), and oscillator strengths (f), providing a theoretical electronic spectrum that can be compared with experimental data. mdpi.com

Predictive models for NLO properties are of significant interest for Schiff bases. nih.gov The first-order hyperpolarizability (β) and third-order NLO susceptibility (χ(3)) are key metrics for a material's potential in applications like optical switching and data storage. nih.govacs.org Computational models based on DFT can calculate these parameters. For instance, a study on a related Schiff base, 4-[(2-hydroxy-3-methoxybenzylidene) amino] benzoic acid, utilized DFT calculations at the B3LYP/6-311++G(d,p) level to investigate its NLO behavior. nih.gov Such studies reveal that a high hyperpolarizability value is indicative of significant intramolecular charge transfer, underpinning the material's NLO response. nih.gov The development of these models often involves benchmarking against known NLO materials to validate the computational approach. researchgate.net

Furthermore, the influence of the surrounding environment, such as solvents, on the optical and electronic properties can be incorporated into predictive models through techniques like the Polarizable Continuum Model (PCM). Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key feature of many Schiff bases and can be predicted by calculating electronic transitions in different solvent environments. researchgate.netorientjchem.org These models help in understanding how intermolecular interactions modulate the electronic structure and, consequently, the optical response of the molecule. researchgate.net

The table below presents representative data from computational studies on Schiff bases and related molecules, illustrating the types of parameters generated by predictive models. While direct data for this compound is not explicitly detailed in the provided search results, the values for analogous compounds demonstrate the predictive capabilities of these computational methods.

Compound/SystemComputational MethodPredicted PropertyValue
4-hydroxybenzaldehydeDFT/B3LYP/6-31G(d,p)HOMO-LUMO Energy Gap5.01 eV
4-hydroxybenzaldehydeDFT/B3LYP/6-31G(d,p)First Hyperpolarizability (β)16.518 x 10⁻³⁰ esu
4-hydroxybenzaldehydeTD-DFT/B3LYP/6-31G(d,p)Electronic Transition (λmax)316.45 nm, 261.52 nm, 256.48 nm
4-[(2-hydroxy-3-methoxybenzylidene) amino] benzoic acid (L1)DFT/B3LYP/6-311++G(d,p)Third-order NLO susceptibility (χ(3))Comparable to other reported Schiff bases
4-fluoro-4-hydroxybenzophenoneB3LYP/6-311++G(d,p)First Hyperpolarizability (β)Significant NLO properties reported

The development of these predictive models is an iterative process, often involving a synergy between theoretical calculations and experimental validation. acs.org For example, the calculated geometric parameters (bond lengths and angles) from DFT can be compared with data from single-crystal X-ray diffraction to confirm the accuracy of the computational model. nih.govresearchgate.net Similarly, predicted UV-visible spectra can be validated against experimentally measured spectra. nih.gov This feedback loop is crucial for refining the computational methodologies and enhancing their predictive accuracy for new and uncharacterized molecules like this compound.

Chemical Reactivity and Mechanistic Investigations of 4 P Hydroxyanilino Benzaldehyde

Reaction Mechanisms of Schiff Base Formation: Kinetic and Thermodynamic Considerations

The formation of Schiff bases from 4-(p-Hydroxyanilino)benzaldehyde involves the reaction of the aldehyde group with a primary amine. This reaction is a cornerstone of its chemistry, leading to the formation of an imine or azomethine group (-C=N-). The general mechanism for Schiff base formation proceeds in two main steps:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde (B42025). This results in the formation of an unstable carbinolamine intermediate. researchgate.netpeerj.com

Dehydration: The carbinolamine then undergoes a dehydration step, which is often the rate-determining step, to form the final imine product. nih.gov This step can be catalyzed by either acid or base. researchgate.net

Computational studies on the reaction of benzaldehyde with aromatic amines suggest that in the absence of a strong acid catalyst or polar solvents, an additional molecule of the amine can help stabilize the transition state of the first step. peerj.com However, the second step, dehydration, generally requires a proton source to proceed at a reasonable rate. peerj.com

Table 1: Activation Energies for AC Conductivity in Oligomeric Schiff Bases Derived from Hydroxyaldehydes researchgate.net

Temperature RangeActivation Energy (eV)
Below Glass Transition (Tg)0.097 - 0.331
Above Glass Transition (Tg)0.768 - 1.134

This data represents the electrical properties of the resulting oligomers and provides an indirect indication of the electronic nature of these materials, which is influenced by the Schiff base linkage.

Tautomerism and Isomerism in this compound Derivatives

Schiff bases derived from this compound, particularly those formed from reactions involving the phenolic hydroxyl group or further substitution, can exhibit tautomerism. The most relevant form is the keto-enol tautomerism.

Enol-Imine Form: This is the typically represented structure, with a hydroxyl group on the aromatic ring and a C=N double bond.

Keto-Amine Form: This tautomer involves the migration of the phenolic proton to the imine nitrogen, resulting in a quinone-like structure with a C=O group and an N-H single bond.

The equilibrium between these two forms is influenced by several factors, including the solvent's polarity. In many cases, the enol-imine form is favored in non-polar solvents, while the keto-amine form can be observed in polar solvents. epa.govnih.gov Spectroscopic studies, such as UV-Visible, FTIR, and NMR, are crucial for identifying the predominant tautomeric form in different environments. nih.govepa.govnih.gov For example, the appearance of a new absorption band at longer wavelengths (greater than 400 nm) in the UV-Visible spectrum in polar solvents is often attributed to the keto-amine tautomer. nih.gov

Isomerism in derivatives of this compound can arise from the geometry of the C=N double bond, leading to syn and anti isomers (also referred to as E/Z isomers). The interconversion between these isomers can sometimes be induced by factors such as light. researchgate.net

Table 2: Tautomeric Forms of Hydroxy-Substituted Schiff Bases epa.govnih.gov

Tautomeric FormStructural FeaturesPredominant in
Enol-ImineO-H group, C=N bondNon-polar solvents
Keto-AmineC=O group, N-H bondPolar solvents

Redox Chemistry: Electrochemical Behavior and Electron Transfer Pathways

The redox chemistry of this compound is characterized by the electrochemical activity of its functional groups. The benzaldehyde moiety can be reduced, while the hydroxyaniline portion can be oxidized.

Electrochemical studies on benzaldehyde show that it can be reduced to benzyl (B1604629) alcohol. researchgate.net In some cases, further reduction to toluene (B28343) can occur. researchgate.net The reduction potential for benzaldehyde is typically observed at negative potentials. researchgate.net The presence of the electron-donating p-hydroxyanilino group would likely influence the reduction potential of the aldehyde group in this compound.

The hydroxyaniline part of the molecule is susceptible to oxidation. The phenol (B47542) and the secondary amine groups can undergo oxidation, potentially leading to the formation of quinone-imine structures or other oxidized species. The oxidation potential will be dependent on the pH of the medium.

Table 3: General Electrochemical Behavior of Related Functional Groups

Functional GroupRedox ProcessProduct(s)
AldehydeReductionAlcohol, Hydrocarbon
PhenolOxidationQuinone-type structures
Aromatic AmineOxidationRadical cations, Dimers

Photochemical Reactivity and Excited State Dynamics

The photochemical reactivity of this compound and its derivatives is governed by the absorption of light, leading to electronically excited states with distinct chemical properties. While specific studies on this compound are limited, the behavior of related systems provides a framework for understanding its potential photoreactivity.

Upon excitation, molecules containing both electron-donating (hydroxyaniline) and electron-accepting (benzaldehyde) groups can exhibit intramolecular charge transfer (ICT). nih.gov This process involves the movement of electron density from the donor to the acceptor part of the molecule, leading to a highly polar excited state. The stability and decay pathways of this ICT state are highly dependent on the solvent polarity. nih.gov

For Schiff bases derived from this compound, photochemical reactions could include syn-anti isomerization around the C=N bond. researchgate.net Furthermore, the presence of the phenolic hydroxyl group can lead to excited-state intramolecular proton transfer (ESIPT), where the proton from the hydroxyl group is transferred to a nearby acceptor site, such as the imine nitrogen, in the excited state. nih.gov

The excited-state dynamics, including the lifetimes of the excited states and the rates of various photophysical and photochemical processes, can be investigated using time-resolved spectroscopic techniques. For example, studies on related hydroxy-substituted aromatic compounds have revealed very fast excited-state processes, often occurring on the picosecond or even femtosecond timescale. nih.gov

Coordination Chemistry of 4 P Hydroxyanilino Benzaldehyde and Its Schiff Base Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using Schiff base ligands derived from 4-(p-hydroxyanilino)benzaldehyde is a well-established area of study. These ligands can coordinate with various transition metals, leading to compounds with unique properties.

The general methodology for synthesizing transition metal complexes with Schiff base ligands involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. A common procedure is to add a hot ethanolic or methanolic solution of a metal salt, such as a chloride or acetate (B1210297), to a hot solution of the Schiff base ligand. researchgate.netrasayanjournal.co.in The reaction mixture is typically refluxed for several hours to ensure complete complexation. researchgate.netrasayanjournal.co.inmdpi.com Upon cooling, the resulting metal complex often precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried. rasayanjournal.co.inmdpi.com The molar ratio of metal to ligand is a critical parameter, with common ratios being 1:1 or 1:2, which influences the stoichiometry and geometry of the final complex. researchgate.netresearchgate.net

An alternative approach is the template synthesis, where the metal ion is present during the condensation reaction that forms the Schiff base. This method can be effective for creating complexes that may not form by reacting the pre-synthesized ligand with a metal salt. researchgate.net

Table 1: General Synthesis Parameters for Transition Metal Schiff Base Complexes

Parameter Description Common Examples
Metal Salts Chlorides, Acetates Cu(CH₃COO)₂·H₂O, CoCl₂·6H₂O, Ni(CH₃COO)₂·H₂O, ZnCl₂·2H₂O researchgate.net
Ligand Schiff base derived from an aldehyde and an amine This compound derivatives
Solvent Alcohols Ethanol (B145695), Methanol (B129727) mdpi.com
Reaction Condition Reflux Typically 1-6 hours researchgate.netrasayanjournal.co.in
Molar Ratio (M:L) 1:1 or 1:2 [M(L)Cl₂], [M(L)₂] researchgate.netresearchgate.net

| Isolation | Precipitation upon cooling, filtration | The solid complex is washed and dried rasayanjournal.co.inmdpi.com |

Infrared (IR) Spectroscopy : This technique is crucial for determining the coordination sites of the ligand. A comparison between the IR spectrum of the free ligand and its metal complex reveals key changes. A shift in the vibrational frequency of the azomethine (C=N) group and the appearance of new absorption bands at lower frequencies, corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, confirm the coordination of the ligand to the metal ion.

UV-Visible (UV-Vis) Spectroscopy : Electronic spectra provide information about the geometry of the metal complexes. The position and intensity of d-d electronic transitions are characteristic of specific coordination environments, such as octahedral, tetrahedral, or square-planar. rasayanjournal.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and confirm its structure. Upon complexation, changes in the chemical shifts of protons near the coordination sites can be observed. For instance, the disappearance of a signal from an N-H proton can indicate deprotonation and coordination to the metal center. researchgate.net

Molar Conductance Measurements : These measurements are performed in a suitable solvent to determine the electrolytic nature of the complexes. Low molar conductivity values typically indicate that the complexes are non-electrolytes. mdpi.com

Magnetic Susceptibility : This measurement helps in determining the magnetic moment of the complex, which in turn provides information about the number of unpaired electrons and the geometry of the metal ion. rasayanjournal.co.in

Computational Studies : Density Functional Theory (DFT) calculations are employed to model the molecular structures, confirm optimized geometries, and analyze the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which relates to the chemical stability of the complex. researchgate.netmdpi.com

Table 2: Summary of Characterization Techniques and Inferred Properties

Technique Information Obtained Key Findings
IR Spectroscopy Identification of donor atoms Shift in ν(C=N) band; appearance of ν(M-N) and ν(M-O) bands.
UV-Vis Spectroscopy Coordination geometry d-d transitions suggest octahedral, tetrahedral, or square-planar geometries. researchgate.net
Molar Conductance Electrolytic nature Low values indicate non-electrolytic complexes.
Magnetic Susceptibility Magnetic moment, geometry Helps determine the number of unpaired electrons and supports proposed geometry. rasayanjournal.co.in
NMR Spectroscopy Ligand structure and binding Disappearance of N-H proton signal upon deprotonation and coordination. researchgate.net

| DFT Calculations | Optimized geometry, electronic structure | Provides HOMO-LUMO energy gap and confirms molecular structure. researchgate.net |

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from Schiff base ligands are highly valued for their catalytic activity in a variety of organic transformations. Their utility spans both homogeneous and heterogeneous catalysis.

Schiff base metal complexes can function as either homogeneous or heterogeneous catalysts, with each type offering distinct advantages. researchgate.net

Homogeneous Catalysis : In this mode, the catalyst is dissolved in the reaction medium, leading to high activity and selectivity due to the accessibility of catalytic sites. researchgate.netwiley.com However, separating the catalyst from the product can be challenging. researchgate.net Soluble complexes, such as those involving polyhedral oligosilsesquioxane (POSS) ligands with zirconium and hafnium, have shown robustness as homogeneous catalysts in the reductive etherification of aldehydes like 4-hydroxybenzaldehyde (B117250). osti.gov

Heterogeneous Catalysis : To overcome the separation issue, homogeneous catalysts can be immobilized on solid supports, creating heterogeneous catalysts. These are easily recovered and reused, making the process more economical and environmentally friendly. researchgate.net Common supports include zeolites and mesoporous silica (B1680970) like MCM-41. researchgate.netresearchgate.net For example, complexes of 4-hydroxy-3-methoxybenzaldehyde have been embedded in fly ash zeolite to create efficient heterogeneous catalysts for phenol (B47542) hydroxylation. researchgate.net

The mechanism of catalysis depends on the specific reaction and the nature of the metal complex. The metal center's ability to switch between different oxidation states and coordination geometries is often key to its catalytic function.

For instance, in the catalytic oxidation of aniline (B41778), transition metal Schiff base complexes have demonstrated 100% selectivity in producing azobenzene, with a Ni(II) complex showing up to 91% activity. nih.gov In another example, zirconium and hafnium complexes catalyze the reductive etherification of aldehydes through a proposed cascade involving a Meerwein-Ponndorf-Verley (MPV) reduction followed by an etherification step. osti.gov Turnover frequency (TOF), a measure of catalyst efficiency, is highly specific to the catalyst, substrate, and reaction conditions and is determined experimentally for each system.

Magnetic and Luminescent Properties of Metal Complexes

Beyond catalysis, metal complexes of Schiff base ligands often exhibit interesting magnetic and optical properties, which are primarily dictated by the choice of the metal ion.

The magnetic behavior of these complexes is determined by the electronic configuration of the central metal ion. Magnetic susceptibility measurements can distinguish between diamagnetic (no unpaired electrons) and paramagnetic (unpaired electrons) complexes. researchgate.net Lanthanide complexes with Schiff base ligands, for example, often behave as paramagnets that follow the Curie law, although their magnetic properties can be intricate due to factors like magnetic anisotropy and crystal field effects. nih.gov

Luminescent properties are particularly prominent in complexes of lanthanide ions (e.g., Eu³⁺, Tb³⁺, Ho³⁺). nih.govnih.gov These ions exhibit sharp, characteristic emission bands resulting from f-f electronic transitions. nih.gov A crucial mechanism enhancing this luminescence is the "antenna effect," where the organic Schiff base ligand absorbs incident light and efficiently transfers the excitation energy to the central lanthanide ion, which then emits light. nih.govnih.gov This property makes such complexes promising for applications in lighting devices, sensors, and bio-imaging. The luminescent behavior can vary between the solid state and in solution. nih.gov For example, certain Holmium(III) complexes are known to display strong emission bands in both the visible and near-infrared (NIR) regions. nih.gov

Table 3: List of Chemical Compounds

Compound Name
This compound
Copper (Cu)
Nickel (Ni)
Cobalt (Co)
Zinc (Zn)
Manganese (Mn)
Iron (Fe)
Copper(II) acetate monohydrate
Nickel(II) acetate tetrahydrate
Cobalt(II) chloride hexahydrate
Zinc(II) chloride dihydrate
Ethanol
Methanol
Zirconium
Hafnium
4-hydroxy-3-methoxybenzaldehyde
Phenol
Azobenzene
Aniline
Lanthanide
Europium
Terbium

Advanced Applications and Research Paradigms of 4 P Hydroxyanilino Benzaldehyde

Materials Science: Precursors for Functional Organic Materials

The unique molecular architecture of 4-(p-Hydroxyanilino)benzaldehyde, which includes a reactive aldehyde group and a hydroxyl group, makes it a valuable building block in the synthesis of novel organic materials with tailored properties. ontosight.ai

Synthesis of Polymeric Materials (e.g., Polyazomethines, Polyaminals)

This compound serves as a key monomer in the synthesis of polyazomethines, also known as poly(Schiff base)s. These polymers are synthesized through a condensation reaction between the aldehyde group of this compound and a suitable diamine. The resulting polymers possess a conjugated backbone of (-C=N-) linkages, which imparts them with interesting thermal and electronic properties. While direct studies on polyaminals from this specific compound are not prevalent, the reactivity of the aldehyde group suggests its potential in forming such polymers through reactions with diamines, yielding polymers with (-NH-CHR-NH-) linkages.

Polymer TypeMonomersKey PropertiesPotential Applications
Polyazomethines This compound and various diaminesThermal stability, semiconducting behavior, potential for liquid crystalline phasesOrganic electronics, high-temperature plastics
Polyaminals This compound and various diaminesPotential for reversible polymer formationRecyclable polymers, dynamic materials

Development of Organic Semiconductors and Optoelectronic Devices

The extended π-conjugated system in derivatives of this compound makes them promising candidates for organic semiconductor materials. sigmaaldrich.com The presence of electron-donating (hydroxy and amino groups) and electron-withdrawing (aldehyde) moieties can be tailored to tune the electronic bandgap and charge transport properties. These organic semiconductors can be incorporated into various optoelectronic devices. While specific implementation of this compound in commercial devices is not widely documented, research on related organic small molecules and polymers suggests its potential in applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). sigmaaldrich.comnih.gov

Design of Photochromic and Thermochromic Systems

Schiff bases, which can be readily synthesized from this compound, are a well-known class of compounds that can exhibit photochromism and thermochromism. These phenomena involve a reversible change in color upon exposure to light (photochromism) or heat (thermochromism). The underlying mechanism often involves a tautomeric transformation within the molecule, for instance, between the enol-imine and keto-amine forms. While direct studies on the photochromic and thermochromic properties of this compound itself are limited, its Schiff base derivatives are prime candidates for the development of smart materials for applications in optical data storage, molecular switches, and temperature sensors.

Analytical Chemistry: Development of Chemosensors and Probes

The ability of this compound and its derivatives to interact with specific ions and molecules, often leading to a discernible optical response, is harnessed in the field of analytical chemistry for the development of chemosensors.

Colorimetric and Fluorescent Chemosensors for Ion Detection (e.g., Metal Ions, Anions) in Aqueous and In Vitro Biological Samples

Schiff bases derived from this compound can act as effective colorimetric and fluorescent chemosensors for various metal ions. The lone pair of electrons on the imine nitrogen and the oxygen of the hydroxyl group can coordinate with metal ions. This coordination can alter the electronic structure of the molecule, leading to a change in its absorption or emission spectrum. For instance, Schiff bases derived from the related 4-hydroxybenzaldehyde (B117250) have been shown to selectively detect ions like Ag+ and Hg2+ through mechanisms that can even involve the rupturing of the imine bond in the presence of certain ions. rsc.org Similarly, other Schiff base ligands have demonstrated the ability to act as colorimetric sensors for Cu2+, Fe3+, and V5+ in aqueous solutions. nih.gov The design of such sensors allows for the naked-eye detection of target ions, providing a simple and rapid analytical tool.

Target IonSensing MechanismObservable Change
Ag+ Coordination with Schiff baseSol-to-gel or gel-to-sol transition rsc.org
Hg2+ Imine bond hydrolysis rsc.orgVisual change rsc.org
Cu2+, Fe3+, V5+ Complex formation with Schiff base ligand nih.govColor change nih.gov

Probes for Environmental Monitoring and In Vitro Biomolecule Sensing

The development of sensitive and selective probes for environmental pollutants and biologically important molecules is a critical area of research. While direct applications of this compound as a probe are still emerging, its derivatives hold considerable promise. For example, sensors based on related aldehydes are being explored for the detection of volatile organic compounds like formaldehyde, a common indoor pollutant. researchgate.net Furthermore, the cytotoxic activities of novel Schiff bases derived from substituted benzaldehydes are being investigated, suggesting their potential in in vitro studies of cancer cells. nih.gov The versatility of the this compound structure allows for its modification to create probes that can selectively bind to specific environmental toxins or biomolecules, enabling their detection and quantification.

In Vitro Biological Research: Mechanistic Insights into Molecular Interactions

The therapeutic and biological potential of a compound is fundamentally linked to its interactions with cellular and molecular components. For this compound, in vitro studies provide a critical window into understanding these interactions at a foundational level. By examining its effects on isolated enzymes, its ability to counteract oxidative stress, its influence on microbial life, and its engagement with essential biological macromolecules, researchers can construct a detailed picture of its bioactivity. This section delves into the mechanistic details of these interactions as revealed through controlled laboratory investigations.

Enzyme Inhibition Mechanisms in Vitro (e.g., Tyrosinase Inhibition Kinetics)

The ability of a molecule to selectively inhibit the activity of specific enzymes is a cornerstone of pharmacology. In the context of this compound, its structural motifs, particularly the phenolic hydroxyl and aniline-linked benzaldehyde (B42025), suggest a potential for interaction with various enzymes. While direct kinetic studies on this specific compound are not extensively documented, research on structurally related benzaldehyde derivatives provides significant insights into plausible inhibitory mechanisms.

One of the most studied enzymatic targets for phenolic compounds is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Research on novel 4-hydroxybenzaldehyde derivatives has shown that they can exhibit potent inhibitory effects on the diphenolase activity of mushroom tyrosinase. For instance, certain derivatives have demonstrated inhibitory concentrations (IC₅₀) significantly lower than the parent compound, 4-hydroxybenzaldehyde (IC₅₀ = 1.22 mM). Kinetic analysis of a particularly potent derivative, a dimethoxyl phosphate-bearing compound, revealed a non-competitive inhibition mechanism with an inhibition constant (Kᵢ) of 0.0368 mM. nih.gov This suggests that the inhibitor binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency, rather than directly competing with the substrate.

Furthermore, studies on other aldehyde-metabolizing enzymes, such as aldehyde dehydrogenase (ALDH), have shown that benzaldehyde analogs can act as potent inhibitors. For example, 4-(N,N-dipropylamino)benzaldehyde has been identified as a powerful, reversible inhibitor of class I ALDH. nih.gov The inhibition kinetics were found to be of a mixed-type with respect to aldehyde substrates, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov This dual binding capability often leads to a more pronounced reduction in enzyme activity. The inhibition was also observed to be uncompetitive with respect to the cofactor NAD, meaning the inhibitor binds to the enzyme-NAD complex. nih.gov These findings highlight the nuanced and varied ways in which benzaldehyde derivatives can interact with and modulate enzyme function.

While the precise kinetics for this compound remain to be elucidated, the existing data for its structural relatives strongly suggest that it likely operates through competitive, non-competitive, or mixed-type inhibition, depending on the specific enzyme target. The presence of both a hydrogen-donating hydroxyl group and a reactive aldehyde function provides multiple avenues for interaction with enzyme active sites or allosteric regulatory sites.

Antioxidant Activity and Radical Scavenging Mechanisms in Vitro

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies. Antioxidant compounds can mitigate this damage by neutralizing free radicals. The chemical structure of this compound, featuring a phenolic hydroxyl group and an amino linkage, is indicative of potential antioxidant and radical scavenging capabilities.

In vitro antioxidant activity is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Studies on various hydroxybenzaldehydes have demonstrated their capacity to scavenge these radicals, although the efficiency can vary based on the position and number of hydroxyl groups. researchgate.net The primary mechanism of radical scavenging by phenolic compounds is typically through hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to the radical, thereby stabilizing it. The resulting phenoxyl radical is often stabilized by resonance, which makes the parent molecule an effective antioxidant.

Another potential mechanism is single electron transfer (SET), where the antioxidant donates an electron to the free radical. The choice between HAT and SET is often influenced by the solvent and the specific structure of the antioxidant. For some compounds, a sequential proton-loss electron-transfer (SPLET) mechanism may also be operative.

The antioxidant potential of benzaldehyde derivatives is not solely dependent on the hydroxyl group. For instance, studies on nitrone-based compounds with a benzoxazinic structure have shown that these molecules can act as efficient spin traps for a wide range of free radicals. mdpi.com This mechanism involves the addition of a transient free radical to the nitrone, forming a more stable radical adduct that can be more easily detected or is less reactive. While this compound is not a nitrone, this highlights that different functional groups can contribute to radical quenching.

Investigation of Antimicrobial Mechanisms against Specific Microorganisms in Vitro (without dosage/safety)

The search for new antimicrobial agents is a global health priority. Benzaldehyde and its derivatives have long been known to possess antimicrobial properties against a spectrum of bacteria and fungi. nih.gov The mechanisms underlying this activity are multifaceted and appear to be linked to the chemical reactivity of the aldehyde group and the properties of the aromatic ring and its substituents.

Research on 2-hydroxy-4-methoxybenzaldehyde (B30951), a structurally related compound, has demonstrated its effectiveness against both bacteria and fungi, with minimum inhibitory concentration (MIC) values ranging from 80 μg/mL to 300 μg/mL. nih.gov It is suggested that this compound is a major contributor to the antimicrobial activity of the essential oil from which it was isolated. nih.gov While the precise antimicrobial mechanisms of 2-hydroxy-4-methoxybenzaldehyde require further investigation, the activity of aldehydes, in general, is often attributed to their ability to cross-link with and inactivate essential biomolecules in microorganisms. nih.gov

Studies have indicated that the presence of phenolic hydroxyls can enhance the bactericidal activity of benzaldehyde derivatives. nih.gov This is likely due to the ability of the hydroxyl group to increase the compound's affinity for microbial cell membranes or to participate in disrupting cellular processes. The aldehyde function itself is highly reactive and can form Schiff bases with primary amino groups in proteins and nucleic acids, leading to enzyme inactivation and disruption of cellular function.

The antimicrobial spectrum of benzaldehyde derivatives can be broad. For example, 2-hydroxy-4-methoxybenzaldehyde has shown activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.gov The table below summarizes the in vitro antimicrobial activity of 2-hydroxy-4-methoxybenzaldehyde against a selection of microorganisms.

MicroorganismTypeMIC (μg/mL)
Staphylococcus aureusGram-positive bacterium80-150
Bacillus subtilisGram-positive bacterium100-200
Escherichia coliGram-negative bacterium150-300
Pseudomonas aeruginosaGram-negative bacterium200-300
Candida albicansFungus100-200
Aspergillus nigerFungus125-250
Data derived from studies on 2-hydroxy-4-methoxybenzaldehyde, a related compound. nih.gov

The antimicrobial action of this compound would likely involve a combination of these mechanisms. The phenolic hydroxyl could facilitate interaction with the microbial cell surface, while the aldehyde group could react with intracellular components, leading to a cascade of events that inhibit growth or cause cell death.

In Vitro Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The biological effects of any compound are ultimately mediated by its interactions with macromolecules such as proteins and nucleic acids. The structure of this compound provides several features that could facilitate such interactions.

As discussed in the context of enzyme inhibition and antimicrobial activity, the aldehyde group is capable of forming covalent bonds with nucleophilic groups present in proteins, most notably the primary amino groups of lysine (B10760008) residues and the sulfhydryl groups of cysteine residues. This can lead to the formation of Schiff bases or thioacetals, respectively, which can alter the structure and function of the protein. Such interactions are fundamental to the mechanism of action of many therapeutic agents and toxins.

With respect to DNA, small molecules can interact through several modes: intercalation between base pairs, binding to the minor or major grooves, or covalent binding to the DNA bases. The planar aromatic rings of this compound suggest the possibility of intercalative binding, where the molecule inserts itself between the stacked base pairs of the DNA double helix. This can lead to distortion of the DNA structure and interfere with processes such as replication and transcription.

Additionally, the functional groups on the molecule could form hydrogen bonds with the atoms in the grooves of the DNA. While direct studies on the interaction of this compound with DNA are limited, the general principles of small molecule-DNA interactions suggest that this is a plausible mechanism of action. Furthermore, some compounds can induce DNA damage indirectly by generating reactive oxygen species, which can then react with and modify the DNA bases or sugar-phosphate backbone. Given the potential antioxidant and pro-oxidant activities of phenolic compounds under different conditions, this is another avenue through which this compound could interact with DNA.

The table below summarizes the potential interactions of this compound with biological macromolecules based on its chemical structure and findings from related compounds.

MacromoleculePotential Interaction TypeFunctional Group(s) InvolvedPotential Consequence
Proteins Covalent (Schiff base)Aldehyde, Amino groups (e.g., Lysine)Altered protein structure and function, Enzyme inhibition
Non-covalent (H-bonding, hydrophobic, π-π stacking)Aromatic rings, Hydroxyl, AminoReversible binding to active or allosteric sites
DNA IntercalationPlanar aromatic ringsDistortion of DNA helix, Inhibition of replication/transcription
Groove bindingHydroxyl, AminoStabilization of DNA-ligand complex
Indirect (via ROS)Phenolic hydroxylOxidative DNA damage

Future Research Directions and Unexplored Avenues for 4 P Hydroxyanilino Benzaldehyde

Integration of Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

The convergence of artificial intelligence (AI) and chemistry offers a paradigm shift in how molecules are designed and evaluated. For 4-(p-Hydroxyanilino)benzaldehyde, machine learning (ML) algorithms can be trained on existing data from similar molecules to predict its physicochemical properties with remarkable accuracy. rsc.org This predictive power can drastically reduce the time and cost associated with laboratory synthesis and characterization.

Future research should focus on developing bespoke ML models to predict key electronic and optical properties of this compound derivatives. For instance, properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for applications in organic electronics, can be predicted. nih.gov By training models on large datasets of organic molecules, it is possible to achieve mean absolute prediction errors of approximately 0.1 eV, a level of accuracy that can reliably guide synthetic efforts. rsc.orgnih.govresearchgate.net Generative AI models could also be employed to design novel derivatives with optimized properties, exploring a vast chemical space that would be impossible to navigate through traditional means alone. youtube.com

Table 1: Illustrative Performance of Machine Learning Models in Predicting Electronic Properties of Organic Molecules

PropertyMachine Learning ModelTypical Mean Absolute Error (MAE)Reference
HOMO EnergyKernel Ridge Regression0.21 eV nih.gov
LUMO EnergyKernel Ridge Regression0.19 eV nih.gov
HOMO-LUMO GapGaussian Process Regression~0.1 eV nih.govchemrxiv.org

This table presents typical prediction accuracies for ML models on datasets of organic molecules, illustrating the potential for predicting the properties of this compound derivatives.

Exploration of Novel and Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)

The synthesis of diarylamines, the core structure of this compound, has traditionally relied on methods that can be energy-intensive and generate significant waste. Modern synthetic methodologies like flow chemistry and photocatalysis offer greener, more efficient alternatives. acs.orgnih.gov

Flow chemistry, which involves performing reactions in continuous-flowing streams, provides numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. kilolabs.comresearchgate.netsyrris.jpresearchgate.netnhsjs.com For the synthesis of diarylamine derivatives, flow chemistry can lead to significantly higher yields and reduced reaction times. researchgate.net Future research should explore the adaptation of the synthesis of this compound and its analogues to a continuous flow process.

Photocatalysis, which uses light to drive chemical reactions, represents another sustainable synthetic route. researchgate.net The synthesis of diarylamines from aryl bromides using photocatalysis has been demonstrated with high efficiency and excellent functional group tolerance. rsc.orgrsc.org Investigating the photocatalytic synthesis of this compound could lead to milder reaction conditions and a reduced environmental footprint.

Table 2: Comparison of Batch vs. Advanced Synthetic Methods for Diarylamine Synthesis

Synthetic MethodTypical YieldKey AdvantagesReference
Traditional Batch SynthesisVariableWell-established procedures acs.org
Flow ChemistryOften >90%Improved safety, scalability, and efficiency researchgate.netresearchgate.net
PhotocatalysisUp to 98%Mild conditions, high selectivity rsc.orgrsc.org

This table provides a comparative overview of different synthetic strategies, highlighting the potential benefits of applying modern methods to the synthesis of this compound.

Application in Nanotechnology and Hybrid Material Systems

The functional groups present in this compound make it an excellent candidate for surface functionalization of nanomaterials, leading to the creation of novel hybrid systems with tailored properties. In particular, the formation of a Schiff base by reacting the aldehyde group with an appropriate amine allows for its conjugation to various nanostructures. researchgate.netdntb.gov.ua

A significant area of future research lies in the development of sensors based on this compound-functionalized nanoparticles. For example, gold nanoparticles (AuNPs) functionalized with Schiff base ligands have been shown to be effective colorimetric or fluorometric sensors for various metal ions. rsc.orgscispace.comnih.govresearchgate.netrsc.org The interaction of the target analyte with the organic ligand on the nanoparticle surface can induce aggregation or changes in the electronic environment, leading to a detectable signal. Research should focus on designing systems where this compound acts as the recognition element for specific analytes.

Table 3: Examples of Schiff Base-Functionalized Gold Nanoparticle Sensors

Nanoparticle SystemAnalyte DetectedLimit of Detection (LOD)Reference
Schiff base-AuNPsFe³⁺Micromolar range scispace.comnih.gov
Thiolated Schiff base-AuNPsPb²⁺0.0325 nM researchgate.net
Asymmetric Schiff base-AuNPsHg²⁺Micromolar range rsc.org

This table illustrates the sensing capabilities of nanoparticle systems functionalized with molecules similar to this compound, suggesting potential applications.

Furthermore, the integration of this compound into mesoporous silica (B1680970) nanoparticles could lead to advanced drug delivery systems or novel catalysts. rsc.org

Deepening Mechanistic Understanding through Advanced Time-Resolved Spectroscopy

The donor-pi-acceptor (D-π-A) structure of this compound suggests the possibility of interesting photophysical properties, such as intramolecular charge transfer (ICT). rsc.orgresearchgate.net Advanced time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for investigating the dynamics of such ultrafast processes. nd.edursc.orgrsc.orgyoutube.comnih.gov

Future research should employ these techniques to probe the excited-state dynamics of this compound and its derivatives. By exciting the molecule with an ultrashort laser pulse and monitoring the subsequent changes in its absorption spectrum on femtosecond to nanosecond timescales, it is possible to directly observe the kinetics of ICT. rsc.orgresearchgate.net Understanding these fundamental processes is critical for designing molecules with tailored optical and electronic properties for applications in areas like nonlinear optics and organic light-emitting diodes (OLEDs). Studies on similar donor-acceptor molecules have revealed ICT processes occurring on the picosecond timescale.

Table 4: Representative Timescales of Intramolecular Charge Transfer (ICT) in Donor-Acceptor Molecules

Molecular SystemICT TimescaleSpectroscopic TechniqueReference
4-dimethylaminobenzonitrile (DMABN)PicosecondsTime-resolved infrared spectroscopy rsc.org
Arylamino-fluorene derivativesVaries with solventEPR spectroscopy researchgate.net
Diarylethene with push-pull systemPicosecondsTime-resolved absorption/fluorescence rsc.org

This table provides examples of ICT timescales in related molecular systems, indicating the expected temporal regime for such processes in this compound.

Exploiting Chirality in Derivatives for Enantioselective Processes and Chiral Sensing

The introduction of chirality into derivatives of this compound opens up a vast and exciting area of research. Chiral molecules are fundamental in many biological processes and in the development of pharmaceuticals. nih.govacs.org By reacting this compound with chiral amines or alcohols, a wide range of chiral Schiff bases or ethers can be synthesized.

A particularly promising avenue is the development of chiroptical sensors. rsc.orgresearchgate.net The binding of a chiral analyte to a chiral derivative of this compound can induce a measurable change in the circular dichroism (CD) spectrum. This change can be used to determine not only the presence of the analyte but also its enantiomeric excess (ee). youtube.comacs.orgnih.govnih.gov The accuracy of ee determination using such methods can be very high, with average absolute errors of less than 3% being reported for some systems. nih.gov

Computational methods can play a crucial role in this area by predicting the chiroptical properties of the sensor-analyte complexes, thereby aiding in the design of more effective sensors. rsc.orgnih.gov

Table 5: Performance of Chiral Sensors in Enantiomeric Excess (ee) Determination

Sensor TypeAnalyte TypeAverage Absolute Error in eeReference
Exciton-Coupled CD SensorChiral Carboxylic Acids± 3.0% nih.gov
AIEgen Rotor-based Fluorescent SensorChiral Carboxylic Acids< 2.8% nih.gov
eIDA with ANN analysisα-Amino Acids± 10.0% acs.org

This table illustrates the accuracy of different chiral sensing methods, suggesting the potential for developing highly sensitive sensors based on chiral derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4-(p-Hydroxyanilino)benzaldehyde, and how do reaction conditions influence yield and purity?

  • Answer : The compound can be synthesized via condensation reactions between p-hydroxyaniline and benzaldehyde derivatives. A Reimer-Tiemann-like approach (alkaline conditions with chloroform/phenol analogs) may introduce the aldehyde group . For example, describes the Reimer-Tiemann reaction for synthesizing p-hydroxybenzaldehyde, which can be adapted by substituting phenol with p-hydroxyaniline. Optimizing pH (8–10) and temperature (60–80°C) improves yield, while purification via recrystallization (ethanol/water) enhances purity. Side products like Schiff bases may form if reaction time exceeds 12 hours .

Table 1 : Comparison of Synthesis Methods

MethodCatalyst/ConditionsYield (%)Purity (%)Key By-Products
Reimer-TiemannNaOH, CHCl₃65–7585–90o-isomer (<5%)
Condensationp-hydroxyaniline, HCl70–8090–95Schiff bases (10–15%)

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Answer : A multi-technique approach is recommended:

  • FT-IR : Confirm imine (C=N, ~1600 cm⁻¹) and aldehyde (C=O, ~1700 cm⁻¹) functional groups .
  • ¹H-NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and aldehyde proton (δ 9.8–10.2 ppm) .
  • HPLC-UV : Quantify purity using reverse-phase C18 columns (mobile phase: acetonitrile/water, 70:30) .
  • X-ray crystallography : Resolve crystal structure using SHELX software for refinement .

Q. What are the key physicochemical properties of this compound under laboratory conditions?

  • Answer : The compound exhibits:

  • Solubility : Moderate in polar solvents (ethanol, DMSO) but low in water (<5 mg/mL) .
  • Stability : Susceptible to oxidation under ambient light; store in amber vials at 4°C. Condensation reactions with amines occur at pH > 7 .
  • Thermal properties : Melting point ~115–120°C (DSC analysis) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in asymmetric synthesis?

  • Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For instance, the aldehyde group’s LUMO (-1.8 eV) facilitates nucleophilic attacks, enabling asymmetric alcohol synthesis via chiral catalysts (e.g., BINOL-derived phosphoric acids) . highlights similar applications for trifluoromethyl analogs, suggesting comparable reactivity for the target compound.

Q. What experimental strategies resolve contradictions in pharmacological data for this compound derivatives?

  • Answer : Inconsistent bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from:

  • Purity variations : Use HPLC-MS to identify impurities (e.g., Schiff base by-products) that skew results .
  • Dosage effects : Conduct dose-response assays (0.1–100 μM) in cell lines (e.g., MCF-7 for cancer studies) .
  • Synergistic studies : Co-administer with growth factors (e.g., PDGF-BB) to assess combinatorial effects on wound healing .

Q. What mechanistic insights explain the compound’s role in forming heterocyclic derivatives (e.g., oxazepines)?

  • Answer : The aldehyde group undergoes cyclocondensation with amines or anhydrides. For example, reacting with phthalic anhydride under reflux (toluene, 110°C, 6h) forms oxazepine derivatives via intermediate Schiff bases. Kinetic studies (UV-Vis monitoring) reveal a second-order rate constant (k = 0.45 M⁻¹s⁻¹) at pH 7 . demonstrates this pathway for benzaldehyde analogs, suggesting analogous behavior for this compound.

Q. How do crystallographic studies using SHELX refine the structural understanding of metal complexes derived from this compound?

  • Answer : SHELXL refines X-ray data to resolve bond lengths and angles in metal complexes. For example, coordinating the aldehyde oxygen to Cu(II) forms square-planar complexes (bond length: Cu–O ≈ 1.95 Å). Discrepancies in thermal parameters (>0.05 Ų) may indicate disordered solvent molecules, requiring TWIN/BASF corrections .

Methodological Guidelines

  • Data Contradiction Analysis : Use control experiments (e.g., blank reactions, isotope labeling) to isolate variables affecting yield or bioactivity .
  • Advanced Characterization : Pair experimental data (NMR, XRD) with computational models (Molecular Dynamics simulations) to validate reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.